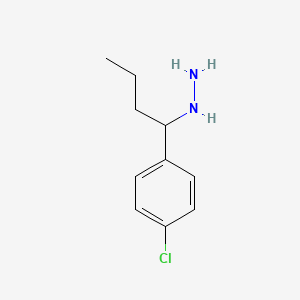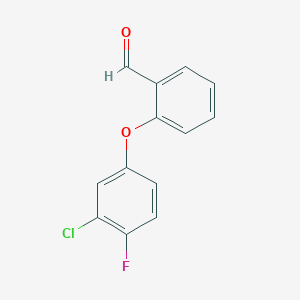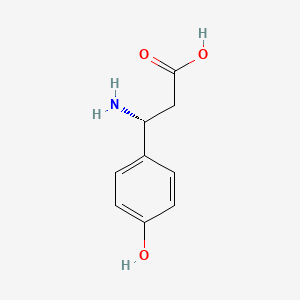
5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic efforts aimed at exploring their potential therapeutic applications. The presence of both chlorophenyl and methoxyphenyl groups suggests that the compound may exhibit interesting physicochemical and biological properties .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the use of starting compounds such as acetohydrazides, which are further processed through cyclization and substitution reactions to yield the desired triazole-thione structures. For instance, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been reported, where cyclization in the presence of NaOH leads to the formation of triazole-thiones . These synthetic routes often involve the use of reagents like thiosemicarbazide and various halogenated compounds to introduce the thiol group and other substituents into the triazole ring .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can exhibit different dihedral angles with attached phenyl rings, affecting the overall conformation and properties of the molecule. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and optimize the molecular structure of these compounds. Intermolecular hydrogen bonding, such as N-H...N and C-H...N interactions, can lead to the formation of supramolecular networks, which are crucial for the stability and packing of the molecules in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of functional groups on the triazole ring. These compounds can undergo various chemical reactions, including aminomethylation with formaldehyde and secondary amines to yield Mannich bases. The thiol group in the triazole-thione structure is reactive and can participate in the formation of complexes with metal ions, as well as S-alkylation reactions to yield new derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are determined by their molecular structure and substituents. These compounds typically exhibit solid-state properties and can form crystalline structures with specific space groups and unit cell parameters. The crystal packing is often stabilized by various intermolecular interactions, including hydrogen bonds and pi interactions. The presence of halogen atoms like chlorine can lead to additional intermolecular interactions, such as C-H...Cl hydrogen bonds, which contribute to the stability of the supramolecular structure . The biological activities of these compounds, such as anti-inflammatory and antibacterial properties, are also significant aspects of their chemical properties, with some derivatives showing promising activity against various bacterial strains .
科学的研究の応用
Synthesis and Physicochemical Properties : A study by Sameluk and Kaplaushenko (2015) highlighted the synthesis of new compounds within this chemical class, revealing their potential for antitumor, antiinflammatory, and antioxidant pharmacological activities. The study also focused on the importance of solvent selection in the synthesis process, influencing the yield and purity of the compounds (Sameluk & Kaplaushenko, 2015).
Antimicrobial Activity : Research by Purohit et al. (2011) demonstrated the antimicrobial efficacy of certain derivatives, highlighting their significant inhibition on bacterial and fungal growth compared to standard drugs. This points to the potential use of these compounds in developing new antimicrobial agents (Purohit et al., 2011).
Inhibitory Activities : A study conducted by Bekircan et al. (2015) explored the synthesis of novel derivatives and investigated their lipase and α-glucosidase inhibition capabilities. Some compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating their potential use in treating diseases related to these enzymes (Bekircan et al., 2015).
Anti-Cancer Properties : The study by Karayel (2021) delved into the anti-cancer properties of specific derivatives, employing density functional theory and molecular docking. The findings suggested these compounds could be effective in targeting cancer cells, particularly due to their interaction with the EGFR binding pocket (Karayel, 2021).
Corrosion Inhibition : Yadav et al. (2013) investigated the use of certain benzimidazole derivatives for inhibiting mild steel corrosion in an acidic environment. The study revealed the effectiveness of these compounds as corrosion inhibitors, with potential applications in industrial settings (Yadav et al., 2013).
Cholinesterase Inhibition : Arfan et al. (2018) researched the cholinesterase inhibitory potential of sequentially transformed triazoles. The study found that specific derivatives exhibited excellent inhibition against AChE and BChE enzymes, indicating potential use in neurodegenerative diseases (Arfan et al., 2018).
特性
IUPAC Name |
3-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHIYAIMHYCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3008260.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)
![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

